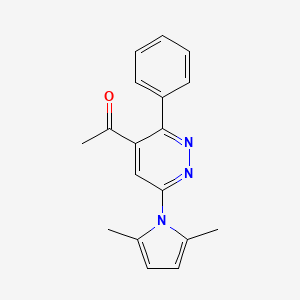
1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone is a complex organic compound that features a pyrrol ring, a phenyl group, and a pyridazinyl moiety
Métodos De Preparación
The synthesis of 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylpyrrole with a suitable pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrol or phenyl rings are replaced by other groups.
Aplicaciones Científicas De Investigación
1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as enoyl ACP reductase and dihydrofolate reductase, by binding to their active sites . This inhibition disrupts essential biological pathways, leading to the compound’s therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-phenylpyridazin-4-yl)ethanone include:
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: This compound shares the pyrrol ring but differs in its functional groups and overall structure.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Another related compound with a similar pyrrol ring but different heterocyclic components.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C18H17N3O |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
1-[6-(2,5-dimethylpyrrol-1-yl)-3-phenylpyridazin-4-yl]ethanone |
InChI |
InChI=1S/C18H17N3O/c1-12-9-10-13(2)21(12)17-11-16(14(3)22)18(20-19-17)15-7-5-4-6-8-15/h4-11H,1-3H3 |
Clave InChI |
LUZAYYZARCYRCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=NN=C(C(=C2)C(=O)C)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


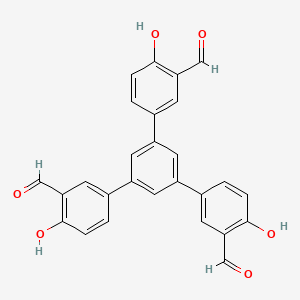
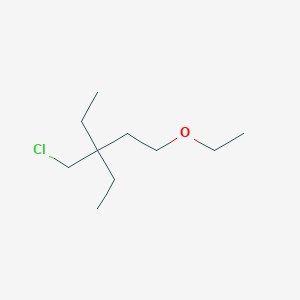
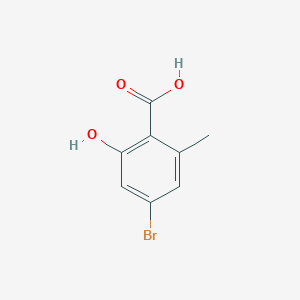
![5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13645911.png)
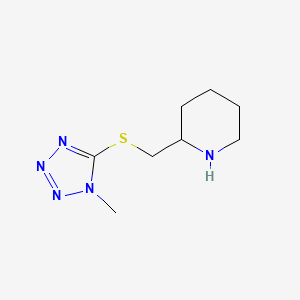
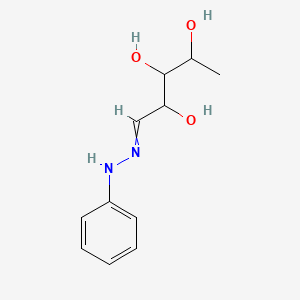
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
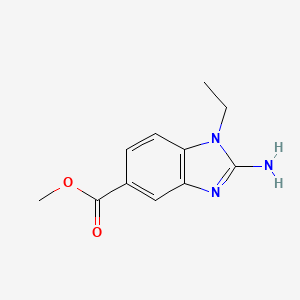
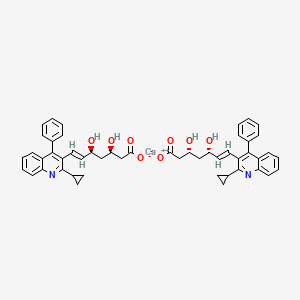

![3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
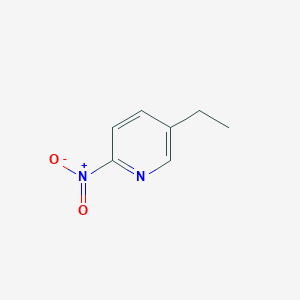

![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)
